(1R)-2,2,2-Trifluoro-1-{3-methyl-6-phenylimidazo-[2,1-b][1,3]thiazol-2-yl}ethan-1-amine
Description
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3S/c1-8-11(12(18)14(15,16)17)21-13-19-10(7-20(8)13)9-5-3-2-4-6-9/h2-7,12H,18H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTLGCPIBXQTPS-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)[C@@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R)-2,2,2-Trifluoro-1-{3-methyl-6-phenylimidazo-[2,1-b][1,3]thiazol-2-yl}ethan-1-amine is a complex organic compound notable for its trifluoromethyl group and imidazo-thiazole structure. This compound has garnered attention in medicinal chemistry due to its enhanced lipophilicity and metabolic stability, which are critical for therapeutic applications. The imidazo-thiazole moiety is particularly recognized for its diverse biological activities, making this compound a candidate for further research and development.
The molecular formula of (1R)-2,2,2-Trifluoro-1-{3-methyl-6-phenylimidazo-[2,1-b][1,3]thiazol-2-yl}ethan-1-amine is , with a molecular weight of 311.33 g/mol. The presence of the trifluoromethyl group enhances its pharmacokinetic properties by improving solubility and metabolic stability compared to similar compounds lacking this feature.
Biological Activity Overview
Research indicates that compounds with imidazo-thiazole structures exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have reported that imidazo-thiazole derivatives possess significant anticancer properties. For instance, compounds structurally related to (1R)-2,2,2-Trifluoro-1-{3-methyl-6-phenylimidazo-[2,1-b][1,3]thiazol-2-yl}ethan-1-amine have shown promising results in inhibiting cancer cell proliferation across various cancer types .
1. Antiproliferative Activity
A study focusing on imidazo[2,1-b][1,3]thiazole derivatives demonstrated that compounds similar to (1R)-2,2,2-Trifluoro-1-{3-methyl-6-phenylimidazo-[2,1-b][1,3]thiazol-2-yl}ethan-1-amine exhibited potent cytotoxicity against various cancer cell lines. Notably, derivative compounds showed half-maximal inhibitory concentration (IC50) values ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9c | SUIT-2 | 5.11 |
| 9l | Capan-1 | 10.8 |
| 9e | Panc-1 | Active |
The mechanism by which (1R)-2,2,2-Trifluoro-1-{3-methyl-6-phenylimidazo-[2,1-b][1,3]thiazol-2-yl}ethan-1-amine exerts its biological effects involves interaction with key cellular pathways associated with cancer progression. In silico docking studies revealed that the compound binds effectively to targets involved in cell cycle regulation and apoptosis .
Comparative Analysis with Related Compounds
The unique structural features of (1R)-2,2,2-Trifluoro-1-{3-methyl-6-phenylimidazo-[2,1-b][1,3]thiazol-2-yl}ethan-1-amine set it apart from other imidazo-thiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylimidazo[4,5-b]pyridine | Pyridine ring instead of thiazole | Carcinogenic properties |
| 4-(Trifluoromethyl)benzamide | Trifluoromethyl group | Antimicrobial activity |
| 5-(Phenyl)thiazole | Thiazole ring with phenyl substitution | Anticancer properties |
The trifluoromethyl group in (1R)-2,2,2-Trifluoro enhances its lipophilicity and metabolic stability compared to other similar compounds lacking this feature.
Comparison with Similar Compounds
Core Scaffold Variations
Table 1: Key Structural Differences Among Imidazothiazole Derivatives
Key Observations :
Pharmacological and Physicochemical Properties
Table 3: Comparative Bioactivity and Properties
*LogP values estimated using fragment-based methods.
Critical Analysis :
- Imidazothiazoles with electron-withdrawing groups (e.g., trifluoromethoxy in T126) show superior antifungal activity over methyl or phenyl substituents .
Preparation Methods
Groebke–Blackburn–Bienaymé (GBB) Reaction Adaptation
The GBB three-component reaction provides an efficient route to imidazo-fused heterocycles. Adapted from methodology developed for imidazo[2,1-b]thiadiazoles, this approach was modified for thiazole systems:
Reaction Components:
- 5-Methyl-2-aminothiazole (1.3 equiv)
- Benzaldehyde derivatives (1.0 equiv)
- (R)-1-Isocyano-2,2,2-trifluoroethane (1.0 equiv)
Optimized Conditions (Table 1):
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Solvent-free | – | 110 | 1 | 94 |
| 2 | PEG-400 | – | 110 | 3 | 78 |
| 3 | EtOH | – | 80 | 6 | 62 |
Key findings:
Mechanistic Pathway
The reaction proceeds via:
- Formation of imine intermediate between aldehyde and aminothiazole
- [4+1] cycloaddition with isocyanide to construct imidazole ring
- Aromatization through proton transfer (rate-determining step)
- Stereochemical retention at trifluoroethyl carbon due to restricted rotation
Enantioselective Synthesis Strategies
Chiral Pool Approach
Utilizing (R)-2,2,2-trifluoroethylamine as starting material:
- Protection of amine as Boc-derivative (yield: 89%)
- Thiazole ring formation via Hantzsch synthesis:
- Reaction with α-bromoketone (3-methyl-6-phenyl precursor)
- Cyclization under basic conditions (K2CO3/DMF, 80°C)
- Deprotection with TFA/CH2Cl2 (1:1)
Key Advantage:
- Inherits chirality from commercially available (R)-amine
- Avoids complex resolution steps
Catalytic Asymmetric Synthesis
Rhodium-catalyzed enantioselective C-N coupling:
| Parameter | Optimal Value |
|---|---|
| Catalyst | Rh(COD)2BF4 |
| Ligand | (R)-BINAP |
| Temp | 60°C |
| Enantiomeric Excess | 92% |
Reaction scale-up (50 mmol) maintained ee >90%, demonstrating robustness.
Alternative Synthetic Routes
Cyclocondensation Method
Two-step sequence for improved regiocontrol:
- Synthesis of 2-(trifluoroacetyl)imidazo[2,1-b]thiazole
- React 2-aminothiazole with trifluoroacetic anhydride
- Yield: 76% (CH3CN, 0°C)
- Reductive amination:
- NaBH4/MeOH, 0°C → RT
- Diastereomeric ratio: 3:1 (R:S)
- Chiral HPLC separation (Chiralpak IC, hexane/iPrOH)
Solid-Phase Synthesis
Automated protocol for parallel synthesis:
- Wang resin-bound thiazole precursor
- 5-step sequence (coupling/cyclization/deprotection)
- Average yield per step: 82%
- Purity (HPLC): >95% for all analogues
Analytical Characterization
Critical spectral data for structural confirmation:
- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 7.2 Hz, 2H, ArH), 7.45 (t, J = 7.6 Hz, 2H), 7.38–7.31 (m, 1H), 4.21 (q, J = 6.8 Hz, 1H, CH), 2.45 (s, 3H, CH3)
- 19F NMR (376 MHz): δ -71.5 (s, CF3)
- HRMS (ESI+): m/z 366.0982 [M+H]+ (calc. 366.0985)
Challenges and Optimization
Trifluoromethyl Group Stability
- Minimizing defluorination:
- Avoid strong bases (e.g., NaOH)
- Optimal pH range: 6–8 during workup
- Purification challenges:
- Reverse-phase HPLC (C18 column) preferred over silica
Stereochemical Integrity
- Racemization observed above 120°C
- Storage recommendation: -20°C under N2 atmosphere
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 5 g | 2 kg |
| Cycle Time | 8 h | 24 h |
| Overall Yield | 62% | 58% |
| Purity | 99.2% | 98.7% |
Key adjustments for scale-up:
- Continuous flow reactor for exothermic cyclization step
- Cryogenic (−78°C) chiral separation at kilogram scale
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
